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Irpagratinib (ABSK011), a highly selective inhibitor of Fibroblast Growth Factor Receptor 4
(FGFR4), is demonstrating significant promise not only as a monotherapy but also as a potent
synergistic partner with other targeted therapies and immunotherapies in the treatment of
hepatocellular carcinoma (HCC) and potentially other solid tumors. Preclinical and emerging
clinical data highlight its ability to enhance anti-tumor effects when combined with various
agents, offering new avenues for therapeutic strategies.

Executive Summary

Current research indicates that irpagratinib exhibits broad synergistic anti-tumor effects when
combined with several classes of targeted therapies. In preclinical HCC models, synergistic
activity has been observed with the multi-kinase inhibitor lenvatinib, the immune checkpoint
inhibitor atezolizumab in combination with the anti-angiogenic agent bevacizumab, anti-PD-(L)1
antibodies, SHP2 inhibitors, and EGFR antagonists.

Clinically, the combination of irpagratinib with atezolizumab has shown encouraging results in
patients with FGF19-overexpressing HCC. The Phase 2 ABSK-011-201 study demonstrated an
objective response rate (ORR) of over 50% in both treatment-naive and previously treated
patient populations, with a manageable safety profile. These findings suggest that targeting the
FGF19-FGFR4 signaling pathway with irpagratinib can sensitize tumors to immunotherapy,
leading to deeper and more durable responses.
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This guide provides a comparative overview of the synergistic effects of irpagratinib with other

targeted therapies, supported by available experimental data and detailed methodologies for

key experiments.

Preclinical Synergistic Effects of Irpagratinib

An array of preclinical studies has explored the synergistic potential of irpagratinib in

combination with various targeted and immune-oncology agents in HCC models. These studies

have consistently shown that combination approaches lead to more profound anti-tumor

effects, including tumor regression and inhibition of tumor progression, compared to single-

agent treatments.[1]

Table 1: Summary of Preclinical Synergistic Combinations with Irpagratinib in HCC Models

Combination Agent

Therapeutic Class

Preclinical Model
Types

Observed
Synergistic Effect

Lenvatinib

Multi-kinase inhibitor

Cell-derived
xenografts, Patient-

derived xenografts

Enhanced tumor

growth inhibition

Atezolizumab +

Bevacizumab

Anti-PD-L1 + Anti-
VEGF

Engineered syngeneic
models, Humanized

models

Significant tumor

regression

Engineered syngeneic

Anti-PD-(L)1 Immune Checkpoint ) Increased anti-tumor
o o models, Humanized ) ]
Antibodies Inhibitor immunity
models
Cell-derived

SHP2 Inhibitors

PTPN11/SHP2
Phosphatase Inhibitor

xenografts, Patient-

derived xenografts

More profound tumor

growth inhibition

EGFR Antagonists

Epidermal Growth
Factor Receptor
Inhibitor

Cell-derived
xenografts, Patient-

derived xenografts

Enhanced anti-

proliferative effect

Note: Specific quantitative data on tumor growth inhibition (TGI) percentages and combination

index (CI) values from these preclinical studies are not yet publicly available in full-text
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publications. The information is based on published conference abstracts.

Clinical Efficacy of Irpagratinib in Combination
Therapy

The most robust clinical data for irpagratinib in a synergistic combination comes from the
Phase 2 ABSK-011-201 trial (NCT05441475), which evaluated irpagratinib plus the anti-PD-
L1 antibody atezolizumab in patients with advanced HCC with FGF19 overexpression.

Table 2: Efficacy of Irpagratinib in Combination with Atezolizumab in FGF19+ Advanced HCC
(ABSK-011-201 Study)

o ] Median
. Objective ) Disease ]
Patient Confirmed Progression-
. Response Control Rate .
Population ORR Free Survival
Rate (ORR) (DCR)
(PFS)
Treatment-Naive
50.0% 33.3% 91.7% 7.0 months
(n=12/15)
Pretreated with
52.9% 41.2% 70.6% 8.3 months

ICI (n=17/18)

Data presented at the 2025 ESMO Gastrointestinal Cancers Congress.[2][3]

These results are particularly noteworthy as they demonstrate a significant clinical benefit in
both first-line and previously treated patients, a population with high unmet medical need. The
manageable safety profile of this combination further supports its therapeutic potential.[2][3]

Building on these promising results, a Phase 2 clinical trial IAPETUS, NCT07010497) is
planned to evaluate a triplet combination of irpagratinib, atezolizumab, and bevacizumab in
patients with advanced or unresectable HCC harboring FGF19 overexpression.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of irpagratinib with other targeted therapies are believed to stem from
the complementary mechanisms of action that target multiple oncogenic pathways.
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Irpagratinib and Immune Checkpoint Inhibitors (e.g.,

Atezolizumab)

Irpagratinib's inhibition of the FGF19-FGFR4 pathway can modulate the tumor
microenvironment, making it more susceptible to immune-mediated killing. This "hotting up" of
the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors like
atezolizumab, which work by restoring the anti-tumor activity of T cells.
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Fig. 1: Irpagratinib and Atezolizumab Synergy

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited in conference abstracts are not
yet publicly available. However, the following are representative methodologies for assessing

synergistic effects in cancer research.

In Vitro Synergy Assessment (Combination Index)
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Objective: To determine if the combination of two drugs results in a synergistic, additive, or
antagonistic effect on cancer cell viability.

Methodology:

e Cell Culture: Culture human HCC cell lines (e.g., Hep3B, Huh7) in appropriate media and
conditions.

o Drug Preparation: Prepare stock solutions of irpagratinib and the combination agent (e.qg.,
lenvatinib) in a suitable solvent like DMSO.

o Dose-Response Matrix: Seed cells in 96-well plates and treat with a range of concentrations
of each drug individually and in combination at a constant ratio.

 Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an
appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

o Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with
software like CompuSyn. A Cl value less than 1 indicates synergy, a value equal to 1
indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5][6]
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Fig. 2: In Vitro Synergy Workflow

In Vivo Tumor Growth Inhibition Study
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Objective: To evaluate the in vivo efficacy of irpagratinib in combination with another targeted

therapy in a xenograft mouse model.

Methodology:

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

Tumor Implantation: Subcutaneously implant human HCC cells with FGF19 overexpression
into the flanks of the mice.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified
volume (e.g., 100-200 mm3), randomize the mice into treatment groups (e.g., vehicle control,
irpagratinib alone, combination agent alone, irpagratinib + combination agent).

Drug Administration: Administer the drugs according to a predetermined schedule and route
(e.g., oral gavage for irpagratinib).

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the
mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group
compared to the vehicle control. Statistical analysis is performed to determine the
significance of the combination therapy compared to monotherapies.[7][8]
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Fig. 3: In Vivo TGI Workflow

Conclusion and Future Directions
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The available evidence strongly suggests that irpagratinib has the potential to be a
cornerstone of combination therapies for FGF19-driven cancers, particularly HCC. Its
synergistic effects with a range of other targeted and immunotherapeutic agents open up
numerous possibilities for novel treatment regimens that could lead to improved patient
outcomes.

Future research should focus on elucidating the precise molecular mechanisms underlying
these synergistic interactions. The ongoing and planned clinical trials will be crucial in validating
the preclinical findings and establishing the clinical utility of irpagratinib-based combination
therapies. The identification of predictive biomarkers beyond FGF19 overexpression will also
be essential for optimizing patient selection and personalizing treatment strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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